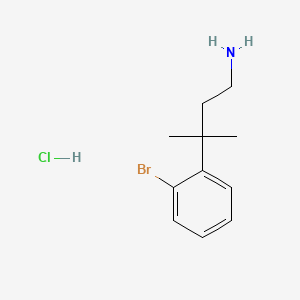
2-(5-Pyrimidinyl)cyclopropanecarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Pyrimidinyl)cyclopropanecarboxylic Acid is a compound with the molecular formula C8H8N2O2 It is a cyclopropane derivative with a pyrimidine ring attached to the cyclopropane carboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Pyrimidinyl)cyclopropanecarboxylic Acid typically involves the cyclopropanation of a pyrimidine derivative. One common method involves the reaction of 2-chloro-4-methylpyrimidine with ethyl diazoacetate to form a cyclopropane ester, which is then hydrolyzed to yield the desired carboxylic acid . The reaction conditions often include the use of inert solvents and catalysts to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include steps such as recrystallization and chromatography to isolate the final product .
化学反応の分析
Types of Reactions
2-(5-Pyrimidinyl)cyclopropanecarboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the pyrimidine ring .
科学的研究の応用
2-(5-Pyrimidinyl)cyclopropanecarboxylic Acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 2-(5-Pyrimidinyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions with target proteins, while the cyclopropane ring can provide conformational rigidity to the molecule. These interactions can modulate the activity of the target proteins and pathways involved .
類似化合物との比較
Similar Compounds
Similar compounds include:
- 2-(4-Pyrimidinyl)cyclopropanecarboxylic Acid
- 2-(6-Pyrimidinyl)cyclopropanecarboxylic Acid
Uniqueness
2-(5-Pyrimidinyl)cyclopropanecarboxylic Acid is unique due to the specific position of the pyrimidine ring on the cyclopropane carboxylic acid moiety. This positional isomerism can result in different chemical and biological properties compared to its analogs. The specific interactions of the 5-pyrimidinyl group with molecular targets can lead to distinct pharmacological effects and applications .
特性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
2-pyrimidin-5-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)7-1-6(7)5-2-9-4-10-3-5/h2-4,6-7H,1H2,(H,11,12) |
InChIキー |
OTZPGMGFSWZANJ-UHFFFAOYSA-N |
正規SMILES |
C1C(C1C(=O)O)C2=CN=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{5-[5-(Pyridin-3-yl)-1,2-oxazol-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B13535967.png)
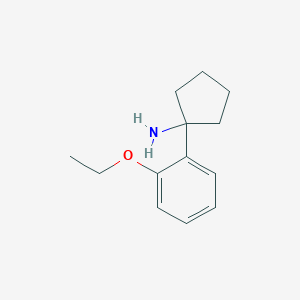
![(2S)-2-[4-(trifluoromethoxy)phenyl]oxirane](/img/structure/B13535974.png)
![2-(Bicyclo[4.1.0]heptan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13535975.png)
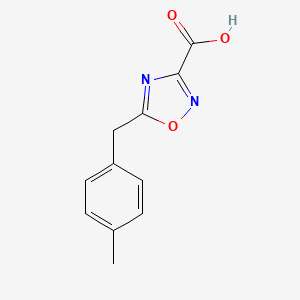
![N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride](/img/structure/B13535987.png)

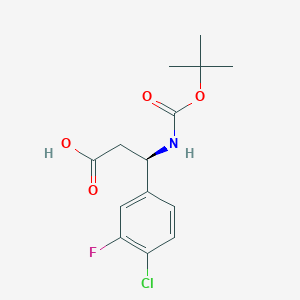
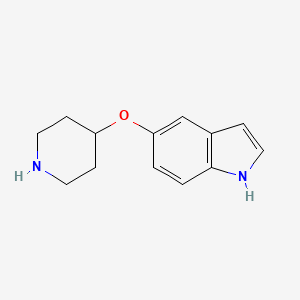
![2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}aceticacidhydrobromide](/img/structure/B13536001.png)

